![molecular formula C17H18N2O4 B3332242 Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate CAS No. 880062-11-3](/img/structure/B3332242.png)
Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate
描述
Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate is a complex organic compound that features a pyrrole ring substituted with formyl and dimethyl groups, linked to a benzoyl group and an amino acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal–Knorr reaction, where 2,5-hexanedione is condensed with an amine, such as 3-aminobenzonitrile, to form 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.
Introduction of the Formyl Group: The formyl group is introduced at the 3-position of the pyrrole ring through an aldehyde functionalization reaction.
Benzoylation and Amino Acetate Ester Formation: The benzoyl group is attached to the pyrrole ring via a condensation reaction with benzoyl chloride, followed by esterification with methyl chloroacetate to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acyl substitution reactions often involve acyl chlorides and a base such as pyridine or triethylamine.
Major Products
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products are the substituted acyl derivatives.
科学研究应用
Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and benzoyl groups may facilitate binding to active sites, while the pyrrole ring can participate in electron delocalization, affecting the compound’s reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)benzonitrile: Similar structure but lacks the formyl and benzoyl groups.
N-Acyl Derivatives of Pyrrole: These compounds share the pyrrole core but have different acyl substituents.
Indole Derivatives: Structurally similar heterocycles with diverse biological activities.
Uniqueness
Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
methyl 2-[benzoyl-(3-formyl-2,5-dimethylpyrrol-1-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-9-15(11-20)13(2)19(12)18(10-16(21)23-3)17(22)14-7-5-4-6-8-14/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMXEXJEZNMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1N(CC(=O)OC)C(=O)C2=CC=CC=C2)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


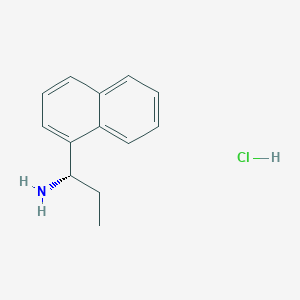
![ethyl 2-hydroxy-2-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3332169.png)
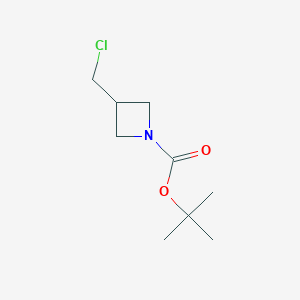
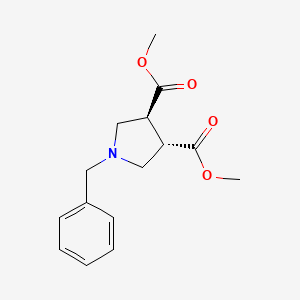

![2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B3332208.png)
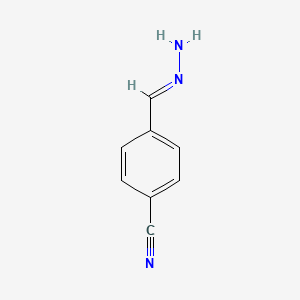
![2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile](/img/structure/B3332222.png)
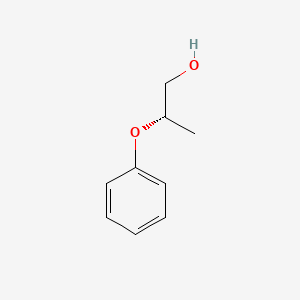

![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)
![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)
![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3332261.png)
